molecular formula C19H21N3O2 B5512800 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B5512800
M. Wt: 323.4 g/mol
InChI Key: DNGQKSVVWQBBTD-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzimidazole core linked via an ethyl group to an acetamide moiety substituted with a 3,5-dimethylphenoxy group. The benzimidazole scaffold is notable for its pharmacological relevance, often associated with antimicrobial, antiviral, and enzyme-inhibitory activities . The 3,5-dimethylphenoxy substituent may enhance lipophilicity and influence binding interactions with biological targets, such as proteases or receptors.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-9-14(2)11-15(10-13)24-12-19(23)20-8-7-18-21-16-5-3-4-6-17(16)22-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGQKSVVWQBBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide, have shown significant antimicrobial properties. Research indicates that compounds with benzimidazole scaffolds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that certain benzimidazole derivatives demonstrated potent antibacterial effects at low concentrations, suggesting their potential use as antimicrobial agents in clinical settings .

1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, some derivatives exhibited a notable reduction in edema and inflammation comparable to standard anti-inflammatory drugs like indomethacin .

1.3 Analgesic Properties
Research has indicated that this compound may possess analgesic properties. A comparative study showed that certain benzimidazole compounds reduced pain responses in animal models more effectively than traditional analgesics such as aspirin .

Case Studies

StudyFindings
Sharma et al., 2017Compounds exhibited analgesic activity with a decrease in writhing response at 50 mg/kg dose compared to aspirin (17% vs 12%)Supports the potential use of benzimidazole derivatives as analgesics .
Rathore et al., 2017Synthesized derivatives showed significant anti-inflammatory effects compared to indomethacin (74% vs 57%)Highlights the efficacy of these compounds in treating inflammation .
Arshad et al., 2017Evaluated α-glucosidase inhibitory activity; several derivatives showed non-cytotoxic dual inhibition potentialSuggests applicability in diabetes management .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole-Based Acetamides

  • Compound 2 (): N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide Key Differences: Replaces the ethyl linker with a thioacetamide group and introduces a 3,5-dimethylbenzyl substituent on the benzimidazole nitrogen. Comparison: The thioether linkage in Compound 2 may reduce metabolic stability compared to the target compound’s ethyl-acetamide bridge.
  • Compound 1093679-87-8 (): 1-(2-Chlorophenyl)-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one hydrochloride Key Differences: Incorporates a 2,6-dimethylphenoxy group (vs. 3,5-dimethyl) and a pyrrolidinone ring. Implications: The ortho-dimethyl substitution (2,6-) may sterically hinder interactions compared to the meta-substituted (3,5-) phenoxy group in the target compound .

Phenoxy-Acetamide Derivatives with Alternate Heterocycles

  • N-(1,3-Benzothiazol-2-yl)acetamide (): Key Differences: Replaces benzimidazole with benzothiazole, a sulfur-containing heterocycle.
  • Compound (): 2-(3,5-Dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide Key Differences: Substitutes benzimidazole with benzoxazole (oxygen instead of nitrogen in the heterocycle). Implications: Benzoxazoles are less basic than benzimidazoles, which could reduce interactions with acidic biological targets .

Peptide-Mimetic Acetamides ()

  • Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Key Differences: Integrates a chiral hydroxyaminohexane backbone, likely designed for protease or receptor targeting. Activity: Such structures are common in HIV protease inhibitors, highlighting the role of stereochemistry in biological activity .

Comparative Data Table

Compound Name/ID Core Structure Substituents Biological Activity Key Reference
Target Compound Benzimidazole-ethyl 3,5-dimethylphenoxy Not reported (inferred) N/A
Compound 2 () Benzimidazole-thio 3,5-dimethylbenzyl, chloro-methylphenyl Elastase inhibition (IC₅₀ 1.2 µM)
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole None Antimicrobial (inferred)
Compound 1093679-87-8 () Benzimidazole-ethyl 2,6-dimethylphenoxy, chlorophenyl Not reported
Compound e () Peptide backbone 2,6-dimethylphenoxy, diphenyl Protease inhibition (inferred)

Research Findings and Implications

  • Elastase Inhibition : Compounds with benzimidazole-thioacetamide motifs (e.g., ) show potent activity, suggesting that the target compound’s acetamide linkage may require optimization for similar efficacy .
  • Substituent Positioning: Meta-substituted phenoxy groups (3,5-dimethyl) generally offer better steric compatibility with enzyme active sites compared to ortho-substituted analogs (2,6-dimethyl) .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula:

N 2 1H benzimidazol 2 yl ethyl 2 3 5 dimethylphenoxy acetamide\text{N 2 1H benzimidazol 2 yl ethyl 2 3 5 dimethylphenoxy acetamide}

This structure features a benzimidazole moiety, which is known for various biological activities including antimicrobial and anticancer properties. The presence of the acetamide and phenoxy groups further enhances its pharmacological profile.

1. Antimicrobial Activity

Benzimidazole derivatives are well-documented for their antibacterial and antifungal properties. Research indicates that compounds containing the benzimidazole structure exhibit activity against a range of pathogens. For instance, studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

2. Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) . The mechanism involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and repair.

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzimidazole-containing compounds. In models of oxidative stress-induced neuroinflammation, such derivatives have been shown to mitigate neuronal damage by reducing oxidative stress markers and inflammatory cytokines . This suggests a potential application in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The benzimidazole ring can intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as DNA topoisomerases and various kinases involved in cell proliferation.
  • Antioxidant Activity : The phenoxy group potentially contributes to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on HeLa cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In a model of ethanol-induced neurodegeneration, treatment with this compound resulted in decreased levels of TNF-α and COX-2, indicating reduced neuroinflammation. Behavioral assessments also showed improved memory function in treated animals compared to controls .

Data Summary

Biological ActivityEffectReference
AntibacterialInhibition of S. aureus
AntifungalInhibition of C. albicans
AnticancerCytotoxicity in HeLa cells
NeuroprotectiveReduced oxidative stress

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